molecular formula C23H27N3O2S B2648395 N-(4-isopropylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950443-86-4

N-(4-isopropylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Katalognummer: B2648395
CAS-Nummer: 950443-86-4
Molekulargewicht: 409.55
InChI-Schlüssel: IJWZAQMCTAOLLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-isopropylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a structurally complex heterocyclic compound featuring a fused cycloheptathienopyrimidine core linked to an isopropylphenyl group via a propanamide bridge. The molecule’s design integrates a seven-membered cycloheptane ring fused with a thienopyrimidine system, which distinguishes it from smaller cyclic analogs (e.g., cyclopenta- or benzene-fused derivatives).

Eigenschaften

IUPAC Name

3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-14(2)15-8-10-16(11-9-15)24-20(27)13-12-19-25-22(28)21-17-6-4-3-5-7-18(17)29-23(21)26-19/h8-11,14H,3-7,12-13H2,1-2H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWZAQMCTAOLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-isopropylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₇H₁₉N₃OS
  • Molecular Weight : 306.47 g/mol
  • CAS Number : 590352-39-9

The structural features include a thieno[2,3-d]pyrimidine core that is known for its diverse biological activities.

Preliminary studies suggest that the biological activity of N-(4-isopropylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide may involve:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown promise as a dual inhibitor of CDK2 and CDK9. In vitro assays revealed IC₅₀ values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating a high level of potency compared to existing inhibitors .
  • Cell Cycle Arrest and Apoptosis Induction : Mechanistic studies indicated that the compound induces G2/M cell cycle arrest and promotes apoptosis in cancer cell lines by regulating proteins associated with the cell cycle and apoptosis .

Antitumor Activity

The antitumor efficacy of the compound was evaluated in several cancer cell lines. Notably:

  • HCT116 Cells : The compound significantly inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways.

Enzyme Inhibition Studies

The compound was also screened for its ability to inhibit various enzymes:

EnzymeInhibition ActivityIC₅₀ (μM)
Cyclin-dependent Kinase 2 (CDK2)High0.004
Cyclin-dependent Kinase 9 (CDK9)High0.009
Acetylcholinesterase (AChE)ModerateVariable

These results indicate that N-(4-isopropylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide has significant potential in targeting specific biological pathways relevant to cancer therapy.

Case Studies

  • Study on Anticancer Activity : In a recent study published in Cancer Research, the compound demonstrated substantial antitumor effects in vivo using xenograft models. The study highlighted its ability to reduce tumor size significantly compared to control groups .
  • Enzyme Inhibition Profile : Another investigation focused on the enzyme inhibition profile of the compound against AChE and urease. The results showed promising inhibitory activity with IC₅₀ values indicating potential applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The isopropyl group in the parent compound increases hydrophobicity compared to polar substituents like methoxy or chloro groups, which may affect bioavailability and target engagement .

Core Heterocycle Modifications

Compound Name Core Structure Ring Size Bioactivity Notes
N-(4-isopropylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide Cycloheptathienopyrimidine 7-membered Unknown; hypothesized to modulate kinase ATP-binding sites
2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide Tricyclic fused system 6-membered Demonstrated antitumor activity in vitro (GI50 = 0.8 µM)
N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Benzothienopyrimidine 6-membered Selective COX-2 inhibition (IC50 = 0.3 µM)

Key Observations :

  • Smaller cyclopenta- or benzene-fused cores (e.g., ) are associated with stronger enzymatic inhibition, possibly due to rigid binding geometries .
  • The tricyclic system in introduces additional steric bulk, which may improve selectivity for specific cancer targets .

Functional Group Comparisons

  • Propanamide vs. Sulfanylacetamide Linkers : The propanamide chain in the parent compound allows for hydrogen bonding with targets, while sulfanylacetamide derivatives (e.g., ) introduce sulfur-based interactions (e.g., covalent binding or metal coordination) .
  • 4-Oxo Group : Present in all analogs, this group is critical for mimicking ATP’s phosphate moiety in kinase inhibition .

Q & A

Q. What are the key steps for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[2,3-d]pyrimidine core. Critical steps include:

  • Core formation : Cyclocondensation of thiophene derivatives with urea/thiourea under acidic conditions .
  • Functionalization : Introduction of the isopropylphenyl group via nucleophilic substitution or coupling reactions.
  • Propanamide linkage : Achieved through carbodiimide-mediated coupling (e.g., EDC/HOBt) . Optimization : Yield and purity depend on temperature (60–120°C), solvent polarity (DMF, THF), and catalyst choice (e.g., Pd for cross-coupling) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent integration and coupling patterns (e.g., cycloheptane ring protons at δ 1.5–2.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+^+ peak) .
  • Elemental Analysis : Validate C, H, N content within ±0.4% theoretical values .
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for key steps like cyclocondensation. For example:

  • Reaction Path Search : Identifies intermediates and byproducts, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations optimize solvent choice to stabilize intermediates . Case Study : A 20% yield improvement was reported for analogous thienopyrimidines using computational-guided solvent selection .

Q. What strategies resolve contradictions between in vitro bioactivity data and computational docking predictions?

Discrepancies often arise from:

  • Conformational flexibility : Use molecular dynamics (MD) simulations to account for protein-ligand dynamics .
  • Solubility limitations : Validate compound solubility in assay buffers (e.g., DMSO <1% v/v) .
  • Off-target effects : Perform counter-screening against related enzymes (e.g., kinase panels) . Example : A structural analog showed poor in vitro inhibition despite strong docking scores, later attributed to aggregation in aqueous media .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Core Modifications : Replace the cycloheptane ring with cyclopentane or fused bicyclic systems to alter steric bulk .
  • Substituent Screening : Test electron-withdrawing (e.g., -CF3_3) vs. donating (e.g., -OCH3_3) groups on the isopropylphenyl moiety .
  • Pharmacophore Mapping : Align electrostatic potentials with target binding pockets (e.g., kinase ATP sites) .

Methodological Challenges

Q. What experimental design principles minimize variability in biological assays for this compound?

Use Design of Experiments (DoE) to:

  • Factor Screening : Identify critical variables (e.g., cell density, incubation time) via Plackett-Burman design .
  • Response Surface Methodology (RSM) : Optimize IC50_{50} determination with central composite design . Example : A 32^2 factorial design reduced assay variability by 30% in a kinase inhibition study .

Q. How do solvent and pH influence the stability of the propanamide linkage during storage?

  • Stability Studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH).
  • Optimal Conditions : Store in anhydrous DMSO at -20°C; avoid aqueous buffers with pH >8 to prevent hydrolysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.